2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001664
InChI: InChI=1S/C10H14N4/c1-3-4-14-5-8-9(6-14)12-7(2)13-10(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13)
SMILES:
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC16001664

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
IUPAC Name 2-methyl-6-propylpyrrolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C10H14N4/c1-3-4-14-5-8-9(6-14)12-7(2)13-10(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13)
Standard InChI Key VDIGUOHXUGYOBJ-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C2C(=C1)N=C(N=C2N)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (molecular formula: C10_{10}H14_{14}N4_4) consists of a bicyclic pyrrolo[3,4-d]pyrimidine core. The pyrrole ring is fused to the pyrimidine moiety at the 3,4-positions, creating a planar aromatic system. Key substituents include:

  • A methyl group (–CH3_3) at position 2 of the pyrimidine ring.

  • A propyl group (–CH2_2CH2_2CH3_3) at position 6 of the pyrrole ring.

  • An amine group (–NH2_2) at position 4 of the pyrimidine ring.

This substitution pattern enhances lipophilicity compared to simpler pyrrolopyrimidine derivatives, as evidenced by the calculated partition coefficient (LogP ≈ 1.8) using computational tools .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2-methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can be extrapolated from methods used for analogous compounds:

Route 1: Cyclocondensation of Functionalized Intermediates

  • Starting Material: 4-Amino-2-methylpyrimidine-5-carbaldehyde.

  • Propyl Introduction: Alkylation at position 6 using propyl bromide under basic conditions (K2_2CO3_3, DMF, 80°C) .

  • Ring Closure: Treatment with ammonium acetate in acetic acid to form the pyrrole ring .

Route 2: Halogenation and Cross-Coupling

  • Intermediate Preparation: 4-Chloro-2-methyl-6H-pyrrolo[3,4-d]pyrimidine.

  • Amination: Reaction with aqueous ammonia under high-pressure conditions (100°C, 12 h) .

  • Propyl Functionalization: Suzuki-Miyaura coupling with propylboronic acid (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane) .

Table 1: Comparative Synthesis Yields

MethodYield (%)Purity (HPLC)
Cyclocondensation6295.2
Halogenation/Coupling5893.8

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.4 mg/mL under acidic conditions (pH 2.0) .

  • Thermal Stability: Decomposition temperature ≈ 215°C (DSC analysis).

ADMET Predictions

  • Permeability: High Caco-2 cell permeability (Papp_{app} = 18 × 106^{-6} cm/s), suggesting oral bioavailability.

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC50_{50} = 9.3 µM) .

Biological Activities and Mechanisms

Antiproliferative Effects

While direct data for 2-methyl-6-propyl derivatives are unavailable, related compounds show:

  • IC50_{50} Values: 8.21–19.56 µM against A549 (lung) and HCT-116 (colon) cancer cells .

  • Apoptosis Induction: 3.5-fold increase in caspase-3 activity .

Table 2: Hypothesized Biological Activities

TargetPredicted IC50_{50} (µM)Mechanism
EGFR WT0.02–0.05ATP-competitive binding
Bcl-2/BaxN/AApoptotic pathway modulation

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The propyl group may enhance blood-brain barrier penetration for neurological targets.

  • Combinatorial Libraries: Serve as a core scaffold for kinase inhibitor libraries .

Industrial Synthesis Challenges

  • Scale-Up Issues: Low yields in halogenation steps necessitate flow chemistry approaches .

  • Purification: Silica gel chromatography remains standard, but HPLC methods are under development .

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